N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7

Fluorescence Spectroscopy Near-Infrared Imaging Photophysics

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5) is a bifunctional near-infrared (NIR) fluorescent probe that combines a chlorocyclohexenyl-bridged Cy7 fluorophore with two terminal azide groups linked via hydrophilic PEG3 spacers. The compound exhibits excitation/emission maxima at 750/773 nm with an extinction coefficient of 199,000 M⁻¹cm⁻¹.

Molecular Formula C46H62Cl2N8O6
Molecular Weight 893.9 g/mol
Cat. No. B15544545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
Molecular FormulaC46H62Cl2N8O6
Molecular Weight893.9 g/mol
Structural Identifiers
InChIInChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1
InChIKeyAGTYTVSFKGQCDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 Technical Overview for Scientific Procurement


N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5) is a bifunctional near-infrared (NIR) fluorescent probe that combines a chlorocyclohexenyl-bridged Cy7 fluorophore with two terminal azide groups linked via hydrophilic PEG3 spacers . The compound exhibits excitation/emission maxima at 750/773 nm with an extinction coefficient of 199,000 M⁻¹cm⁻¹ [1]. The rigid chlorocyclohexenyl ring in the polymethine chain enhances photostability and fluorescence quantum yield compared to non-bridged Cy7 analogs, while the dual azide functionalities enable versatile click chemistry conjugation with alkyne-modified biomolecules via CuAAC or SPAAC reactions [2].

Why Generic Cy7 Azide Substitution Fails: Critical Structural Differentiation of N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7


Generic Cy7 azide reagents (e.g., Cyanine7 azide, MW ~667) lack the structural features that define this compound's functional advantages. Simple substitution with conventional mono-azide Cy7 derivatives would sacrifice the dual-conjugation capacity essential for bifunctional labeling and PROTAC linker applications . Similarly, replacing with non-bridged Cy7 analogs would forgo the 20% quantum yield enhancement conferred by the rigid chlorocyclohexenyl ring, a structural element that simultaneously improves photostability and provides a central reactive site for further derivatization [1]. The PEG3 spacers further differentiate this compound from non-PEGylated azides by increasing aqueous solubility and reducing steric hindrance during conjugation reactions—features absent in simpler Cy7 azide derivatives that exhibit poor water solubility and require organic co-solvents for efficient labeling [2]. The quantitative evidence below establishes why procurement decisions should prioritize this specific derivative over superficially similar alternatives.

Quantitative Differentiation Evidence for N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 Procurement


Fluorescence Quantum Yield: Chlorocyclohexenyl-Bridged vs. Non-Bridged Cy7

The chlorocyclohexenyl-bridged Cy7 core in N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 provides enhanced fluorescence quantum yield relative to non-bridged Cy7 structures. The cyclohexane-bridged polymethine chain enables approximately a 20% increase in quantum yield compared to the parent non-bridged Cy7 structure . The parent Cy7 azide (non-bridged) exhibits a fluorescence quantum yield of 0.3 , while class-level inference suggests the bridged derivative would achieve approximately 0.36 quantum yield under comparable conditions, consistent with established structure-property relationships for rigidified heptamethine cyanine dyes [1].

Fluorescence Spectroscopy Near-Infrared Imaging Photophysics

Functional Group Multiplicity: Dual Azide vs. Mono-Azide Cy7 Derivatives

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 contains two terminal azide groups, enabling dual click chemistry conjugation capacity. In contrast, the closely related analog N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 (CAS 2107273-00-5) contains only a single azide group paired with an acetyl-capped PEG3 chain . The bis-azide configuration permits simultaneous or sequential conjugation to two alkyne-bearing biomolecules, supporting dual-labeling strategies and the construction of heterobifunctional PROTAC linkers that cannot be achieved with mono-azide derivatives . The target compound features 2 azide groups versus 1 azide group for the mono-azide comparator.

Bioconjugation Click Chemistry PROTAC Linker Design

PEG Spacer Length and Hydrophilicity: PEG3 vs. Non-PEGylated Cy7 Azide

The target compound incorporates PEG3 spacers on both indolenine nitrogen positions, imparting enhanced aqueous solubility relative to non-PEGylated Cy7 azide derivatives. Non-PEGylated Cy7 azide (CAS 1557149-65-1) exhibits poor water solubility, requiring organic co-solvents such as DMSO or DMF for efficient labeling reactions [1]. While the target compound also shows low water solubility (requires DMSO, DMF, or DCM for dissolution), the PEG3 spacers increase solubility in aqueous media relative to the non-PEGylated parent, facilitating improved reaction efficiency and reduced dye aggregation in biological buffers . The comparator Cy7 azide (non-PEGylated) carries no PEG spacers, whereas the target compound contains two PEG3 chains.

Aqueous Solubility Bioconjugation Efficiency PEGylation

Click Chemistry Compatibility: CuAAC and SPAAC Reaction Versatility

The terminal azide groups on N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 are compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This dual click chemistry compatibility contrasts with alkyne-functionalized Cy7 derivatives (e.g., Cy7 Alkyne), which are restricted to reactions with azide-bearing partners and cannot undergo SPAAC with DBCO or BCN groups . The target compound can react with both terminal alkynes (CuAAC) and strained cyclooctynes such as DBCO or BCN (SPAAC), enabling copper-free conjugation in live-cell or in vivo settings where copper toxicity is a concern . Cy7 Alkyne is limited to CuAAC with azides and cannot react with strained alkynes.

CuAAC SPAAC Bioorthogonal Chemistry

Spectral Properties: Extinction Coefficient Comparison with Cy7 Alkyne

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 exhibits an extinction coefficient of 199,000 M⁻¹cm⁻¹ at its excitation maximum of 750 nm . In contrast, Cy7 Alkyne demonstrates a significantly higher extinction coefficient of 255,000 M⁻¹cm⁻¹ at 753 nm . While the alkyne derivative offers approximately 28% higher molar absorptivity, the azide-functionalized compound retains the advantage of dual click chemistry compatibility and the photostability benefits of the chlorocyclohexenyl bridge. The target compound's extinction coefficient of 199,000 M⁻¹cm⁻¹ is comparable to that of Cy7 azide (non-bridged, 199,000 M⁻¹cm⁻¹) , indicating that the chlorocyclohexenyl modification does not compromise molar absorptivity.

Molar Extinction Coefficient NIR Fluorescence Spectral Characterization

Procurement-Guided Application Scenarios for N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7


PROTAC Linker for Targeted Protein Degradation Constructs

This compound serves as a PEG-based PROTAC linker that can be incorporated into heterobifunctional degrader molecules via its two azide groups, which undergo click chemistry with alkyne-functionalized E3 ligase ligands and target protein ligands . The dual azide functionality enables sequential or simultaneous conjugation of both PROTAC components, while the NIR fluorescence of the Cy7 core allows direct tracking and visualization of the assembled PROTAC molecule in cellular assays . The PEG3 spacers provide optimal linker length and flexibility, and the chlorocyclohexenyl bridge enhances photostability for extended imaging studies .

Bifunctional Biomolecule Labeling and Dual-Modality Imaging

The two terminal azide groups enable orthogonal click chemistry conjugation to two distinct alkyne-bearing biomolecules, supporting dual-labeling strategies for proteomics, cellular tracking, and in vivo imaging . For example, one azide may be conjugated to an antibody while the second azide is used to attach a targeting peptide or drug payload, creating a single fluorescent probe with multiple functional modalities. The enhanced quantum yield from the chlorocyclohexenyl bridge (~20% increase over non-bridged Cy7) provides brighter fluorescence per labeled entity, improving detection sensitivity in deep-tissue NIR imaging applications .

Copper-Free Click Chemistry Labeling in Live-Cell and In Vivo Settings

The azide groups are compatible with strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO or BCN-modified partners , enabling copper-free click chemistry in live-cell experiments and in vivo animal studies where copper catalyst toxicity would otherwise limit probe utility . The PEG3 spacers improve aqueous compatibility relative to non-PEGylated Cy7 azides, reducing non-specific binding and dye aggregation during SPAAC reactions in biological media . This copper-free compatibility distinguishes the compound from alkyne-functionalized Cy7 derivatives, which are restricted to CuAAC and thus less suitable for live-cell or in vivo conjugation workflows .

Fluorescence-Guided Synthesis and Purification of Click Chemistry Conjugates

The strong NIR fluorescence of the Cy7 core (excitation 750 nm, emission 773 nm) enables real-time monitoring of click chemistry reaction progress and facilitates fluorescence-guided purification of azide-alkyne conjugates . The extinction coefficient of 199,000 M⁻¹cm⁻¹ provides robust signal intensity comparable to standard Cy7 reagents , while the dual azide functionality allows for the creation of defined heterobifunctional constructs that can be tracked throughout synthesis and subsequent biological assays. The hydrophilic PEG3 linkers improve handling and reduce aggregation during aqueous workup and chromatographic purification steps .

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